N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide

Description

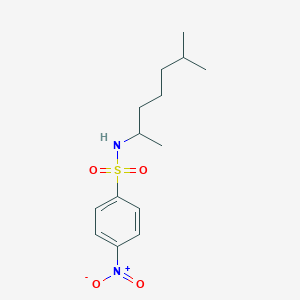

N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide: is a chemical compound with the molecular formula C15H22N2O3S It is characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a sulfonamide group and a 6-methylheptan-2-yl chain

Properties

CAS No. |

548789-37-3 |

|---|---|

Molecular Formula |

C14H22N2O4S |

Molecular Weight |

314.40 g/mol |

IUPAC Name |

N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C14H22N2O4S/c1-11(2)5-4-6-12(3)15-21(19,20)14-9-7-13(8-10-14)16(17)18/h7-12,15H,4-6H2,1-3H3 |

InChI Key |

SEMOGKGQRCSNNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 6-methylheptan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide can undergo reduction reactions to form corresponding amines.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine derivative.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro and sulfonamide groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s potential medicinal applications include its use as a scaffold for the development of new drugs. The presence of the nitro and sulfonamide groups can impart specific pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, depending on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

- N-(6-methylheptan-2-yl)-4-nitrobenzamide

- N-(6-methylheptan-2-yl)-4-(prop-2-ynylsulfamoyl)benzamide

- 2-ethoxy-N-(6-methylheptan-2-yl)benzamide

Comparison: N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, N-(6-methylheptan-2-yl)-4-nitrobenzamide lacks the sulfonamide group, which may result in different reactivity and biological activity. Similarly, N-(6-methylheptan-2-yl)-4-(prop-2-ynylsulfamoyl)benzamide has a prop-2-ynylsulfamoyl group instead of a nitro group, leading to variations in its chemical behavior and applications.

Biological Activity

N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. Sulfonamides have been widely studied for their pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a nitro-substituted aromatic ring. The structure can be represented as follows:

Key Structural Features

- Sulfonamide Group : Known for its role in inhibiting bacterial growth.

- Nitro Group : Often associated with increased reactivity and potential for various biological interactions.

- Alkyl Chain : The 6-methylheptan-2-yl moiety may influence lipophilicity and cellular uptake.

Antimicrobial Properties

Sulfonamides, including this compound, are primarily recognized for their antimicrobial activity. They inhibit the bacterial enzyme dihydropteroate synthase, which is crucial in folate synthesis. This inhibition disrupts nucleic acid synthesis in bacteria, leading to cell death.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial effects of various sulfonamides against common pathogens such as Escherichia coli and Staphylococcus aureus. This compound demonstrated significant inhibitory concentrations (IC50) comparable to established sulfa drugs, suggesting its potential as an effective antibacterial agent .

Anti-inflammatory Effects

Research has indicated that sulfonamides can exhibit anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Experimental Findings

In vitro studies showed that this compound reduced prostaglandin E2 production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential use in treating inflammatory conditions .

Anticancer Activity

Recent advances in drug development have explored the use of sulfonamide derivatives as anticancer agents. The compound's ability to inhibit carbonic anhydrase has been linked to reduced tumor growth in certain cancer models.

Research Insights

In a preclinical study involving human cancer cell lines, this compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. The IC50 values were significantly lower than those of non-sulfonamide controls .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.